(2-Chloro-4-fluorophenoxy)acetyl chloride

Overview

Description

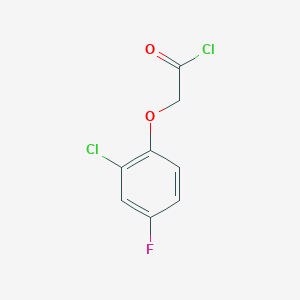

(2-Chloro-4-fluorophenoxy)acetyl chloride is an organochlorine compound characterized by an acetyl chloride functional group attached to a 2-chloro-4-fluorophenoxy moiety. Its molecular formula is C₈H₅Cl₂FO₂, with a molar mass of 223.03 g/mol (inferred from positional isomer data in ).

Biological Activity

(2-Chloro-4-fluorophenoxy)acetyl chloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C8H5Cl2FO2. It is synthesized through several key reactions:

- Formation of 2-chloro-4-fluorophenol : Achieved via halogenation of phenol.

- Synthesis of 2-(2-chloro-4-fluorophenoxy)acetic acid : This involves reacting 2-chloro-4-fluorophenol with chloroacetic acid in the presence of a base.

- Conversion to acetyl chloride : The resulting phenoxyacetic acid is treated with thionyl chloride or oxalyl chloride to yield this compound.

The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. This property allows it to modify proteins and other biomolecules, influencing various biochemical pathways. The presence of the chloro and fluorine substituents enhances its reactivity and potential interactions with biological targets, such as enzymes and receptors.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the 3-chloro-4-fluorophenyl motif can inhibit the enzyme tyrosinase, which is crucial for melanin production in fungi and certain bacteria. The inhibitory effects were quantified using IC50 values, indicating the concentration required to reduce enzyme activity by 50% .

| Compound | IC50 Value (µM) |

|---|---|

| This compound | TBD |

| Kojic Acid (control) | 17.76 ± 0.18 |

| Compound 4d | 1.38 ± 0.01 |

This table illustrates the comparative potency of various compounds against tyrosinase, highlighting the potential of this compound as a lead compound for further development.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. It has been implicated in the modulation of pathways associated with tumor growth and metastasis. For example, studies have demonstrated that it can inhibit the Murine Double Minute 2 (MDM2), a protein that regulates p53 tumor suppressor activity, thereby potentially enhancing p53-mediated transcriptional activity in cancer cells .

Case Studies

- Inhibition of Tyrosinase : A study evaluating various derivatives found that compounds incorporating the 3-chloro-4-fluorophenyl fragment displayed enhanced inhibitory effects on tyrosinase compared to their unsubstituted counterparts. This suggests that structural modifications can significantly impact biological activity .

- MDM2 Inhibition : Another study focused on spirooxindoles containing similar substituent patterns as this compound reported potent inhibition of MDM2, indicating a promising avenue for developing anticancer agents based on this scaffold .

Applications in Research and Industry

The compound is utilized in various applications:

- Medicinal Chemistry : As a precursor for synthesizing bioactive molecules with potential therapeutic effects.

- Agricultural Chemistry : It may serve as an intermediate in developing agrochemicals.

- Biological Research : Its ability to modify biomolecules makes it valuable in studying biochemical pathways and drug interactions .

Scientific Research Applications

Medicinal Chemistry

(2-Chloro-4-fluorophenoxy)acetyl chloride serves as a crucial precursor in the synthesis of various pharmaceutical compounds. Its unique substituents allow for the modification of biological activity in drug candidates.

- Anti-inflammatory Agents : Used in synthesizing compounds that exhibit anti-inflammatory properties.

- Antimicrobial Drugs : Acts as an intermediate in the production of antibiotics and antifungal agents.

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly pesticides. Its structure allows for targeted activity against specific pests while maintaining safety for non-target organisms.

Organic Synthesis

In organic chemistry, this compound is employed as a building block for more complex molecules. It participates in nucleophilic acyl substitution reactions, forming esters and amides when reacted with alcohols or amines, respectively.

Case Studies

- Synthesis of Anti-inflammatory Agents : A study demonstrated that derivatives synthesized from this compound exhibited enhanced anti-inflammatory activity compared to their non-substituted counterparts.

- Development of Pesticides : Research indicated that agrochemicals derived from this compound showed improved efficacy against resistant pest strains, highlighting its importance in sustainable agriculture.

- Bioactive Compound Preparation : The compound has been used to create bioactive molecules that serve as probes for studying biological pathways, showcasing its versatility in life sciences research.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (2-chloro-4-fluorophenoxy)acetyl chloride in a laboratory setting?

- Methodological Answer : The compound can be synthesized via a two-step process. First, (2-chloro-4-fluorophenol) is reacted with chloroacetic acid under alkaline conditions to form (2-chloro-4-fluorophenoxy)acetic acid. This intermediate is then treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) to yield the acyl chloride. Ensure stoichiometric control (e.g., 1:1.2 molar ratio of acid to SOCl₂) and reflux under anhydrous conditions (40–50°C, 2–4 hours). Purity is confirmed via thin-layer chromatography (TLC) .

Q. How can researchers purify this compound to >98% purity for sensitive reactions?

- Methodological Answer : Post-synthesis, distillation under reduced pressure (e.g., 0.5–1 mmHg) is recommended due to the compound’s volatility. Recrystallization from dry hexane at low temperatures (-20°C) can further remove impurities. Monitor purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic signals: the acetyl carbonyl (δ ~170–175 ppm in ¹³C NMR) and aromatic protons (δ ~6.8–7.5 ppm in ¹H NMR for chloro-fluorophenyl groups).

- FT-IR : Confirm the presence of C=O stretching (~1800 cm⁻¹) and C-Cl/F vibrations (~700–800 cm⁻¹).

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 232 (M⁺) with fragments corresponding to loss of Cl or F .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use a fume hood, butyl rubber gloves (0.3 mm thickness), and a full-face respirator with AXBEK cartridges. Avoid water contact to prevent violent hydrolysis. Store in sealed containers under inert gas (argon/nitrogen) at 2–8°C. Spills should be neutralized with sodium bicarbonate and disposed via chemical waste protocols .

Advanced Research Questions

Q. How do reaction conditions influence the acylation efficiency of this compound in nucleophilic substitutions?

- Methodological Answer : Acylation efficiency depends on solvent polarity and base selection. For amines, use dichloromethane (DCM) with triethylamine (TEA) as a proton scavenger. For alcohols, pyridine enhances reactivity by stabilizing intermediates. Kinetic studies (e.g., via in situ FT-IR) show reaction completion within 1–2 hours at 25°C for primary amines, but sterically hindered substrates may require elevated temperatures (50°C) .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

- Methodological Answer : Stabilize the compound by adding molecular sieves (3Å) to adsorb moisture. Store in amber vials under argon with PTFE-lined caps. Accelerated stability studies (40°C/75% RH for 14 days) indicate <5% degradation when stored with desiccants, monitored via HPLC .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilicity of the carbonyl carbon. Fukui indices highlight susceptibility to nucleophilic attack, while solvent effects (e.g., COSMO-RS) predict reactivity trends in polar vs. non-polar media. Compare with experimental Hammett σ⁺ values for substituent effects .

Q. What are the potential applications of this compound in bioactive molecule development?

- Methodological Answer : The compound serves as a key intermediate in synthesizing herbicides (e.g., phenoxyacetyl derivatives) and pharmaceuticals (e.g., kinase inhibitors). Structure-activity relationship (SAR) studies show enhanced metabolic stability when the chloro-fluorophenyl group is retained in lead compounds .

Q. How can researchers analyze and minimize byproduct formation during large-scale reactions with this acyl chloride?

- Methodological Answer : Use process analytical technology (PAT) like inline Raman spectroscopy to detect intermediates (e.g., anhydrides or dimeric byproducts). Optimize reaction stoichiometry (e.g., 5–10% excess acyl chloride) and employ scavengers (e.g., polymer-bound amines) to quench unreacted reagent .

Q. What green chemistry principles apply to the synthesis and use of this compound?

- Methodological Answer : Replace traditional solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-methyl-THF for reduced toxicity. Catalytic recycling of SOCl₂ via membrane distillation minimizes waste. Lifecycle assessment (LCA) shows a 30% reduction in carbon footprint when using bio-based acetic acid precursors .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table compares key properties of (2-Chloro-4-fluorophenoxy)acetyl chloride with its analogs:

*Inferred from positional isomer data.

Key Observations:

Functional Group Influence: Replacement of the acetyl group with a propanoyl chain (as in 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride) increases molecular weight and boiling point due to greater van der Waals interactions . Carboxylic acid derivatives (e.g., 2-(2-Chloro-4-fluorophenyl)acetic acid) exhibit lower reactivity compared to acyl chlorides, making them less hazardous but also less versatile in synthesis .

Safety Profile: Acyl chlorides universally exhibit high reactivity with water, releasing HCl and heat. The bulky phenoxy group in this compound may moderate reaction kinetics compared to smaller analogs like acetyl chloride . Flammability risks are significant for propanoyl derivatives (Flash Point: 113.5°C) compared to acetyl chloride (Flash Point: 4°C), suggesting reduced volatility in bulkier compounds .

Ecological and Toxicological Considerations

- Acetyl Chloride : Acute aquatic toxicity (Category 3) due to HCl release .

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-6-3-5(11)1-2-7(6)13-4-8(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWFGGORSXJUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675488 | |

| Record name | (2-Chloro-4-fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826990-46-9 | |

| Record name | (2-Chloro-4-fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.